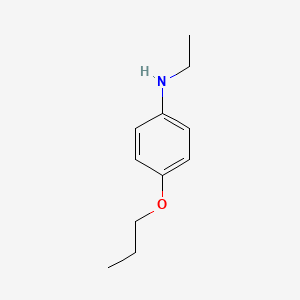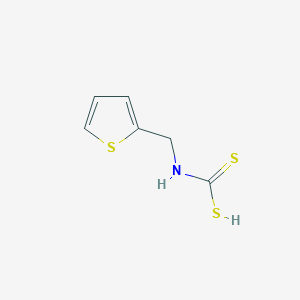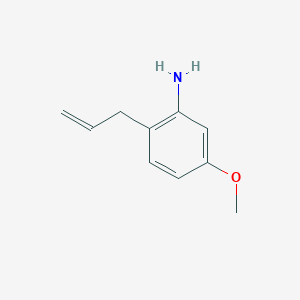![molecular formula C7H3Cl2NO B3146376 4,6-Dichlorofuro[3,2-c]pyridine CAS No. 59760-41-7](/img/structure/B3146376.png)
4,6-Dichlorofuro[3,2-c]pyridine
Overview
Description
4,6-Dichlorofuro[3,2-c]pyridine is a chemical compound with the empirical formula C7H3Cl2NO and a molecular weight of 188.01 . It is a solid substance and is an important chemical compound that has applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound contains a total of 15 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Furane, and 1 Pyridine .Physical And Chemical Properties Analysis
This compound is a solid substance . Its SMILES string is ClC1=NC(Cl)=CC2=C1C=CO2 .Scientific Research Applications
Building Blocks for Heterocyclic Compounds
4,6-Dichlorofuro[3,2-c]pyridine serves as a critical precursor in the efficient synthesis of complex heterocyclic compounds. For example, Figueroa‐Pérez et al. (2006) utilized 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, closely related to this compound, as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, highlighting its utility in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Metal-Organic Frameworks (MOFs)
Ghosh et al. (2005) discussed the formation of 3-D Metal−Organic Frameworks (MOFs) through hydrogen bonding interactions of 2-D networks containing pyridine-based units. Although not directly using this compound, this research underscores the potential of pyridine derivatives in creating structured materials with specific voids for catalysis, separation, or storage applications (Ghosh, Ribas, & Bharadwaj, 2005).
Synthetic Methodologies
Innovative synthetic methodologies leveraging this compound derivatives have been developed to construct polyheterocyclic systems. Bakhite, Al‐Sehemi, & Yamada (2005) showcased the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, illustrating the compound's role in the synthesis of pharmacologically relevant heterocycles (Bakhite, Al‐Sehemi, & Yamada, 2005).
Pharmaceutical Applications
Although the requirement was to exclude drug use and dosage information, it's worth noting the underlying importance of this compound in pharmaceutical research. The development of novel heterocycles with potential therapeutic benefits often relies on such versatile chemical entities.
Material Science and Electronics
Zedan, El-Taweel, & El-Menyawy (2020) explored the structural, optical, and junction characteristics of pyridine derivatives, demonstrating their potential in electronic applications. While not directly related to this compound, this research underscores the broader applicability of pyridine frameworks in developing materials with unique electronic properties (Zedan, El-Taweel, & El-Menyawy, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Related pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against fms kinase , suggesting potential kinase inhibition as a mode of action
Biochemical Pathways
Given the potential kinase inhibition suggested by related compounds , it could be hypothesized that it may affect pathways involving FMS kinase.
Result of Action
As a potential kinase inhibitor , it could theoretically affect cell signaling and potentially have anti-cancer or anti-arthritic effects.
properties
IUPAC Name |
4,6-dichlorofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNXCJXVMOWCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=NC(=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)

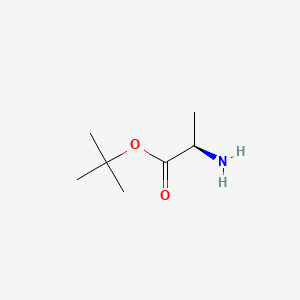
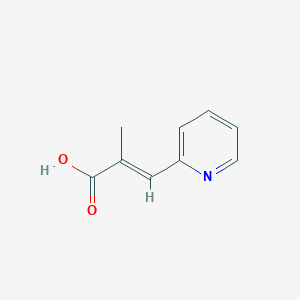
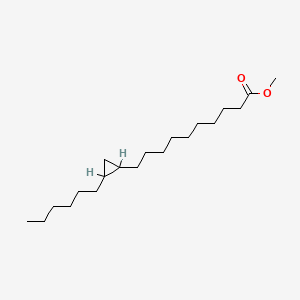


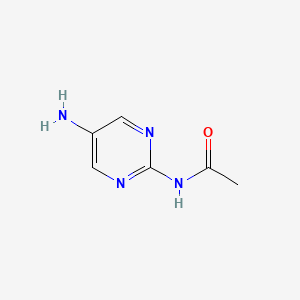

![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)
